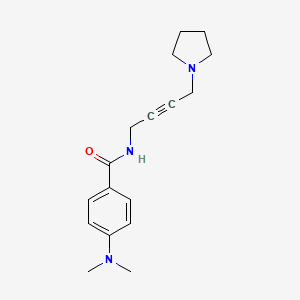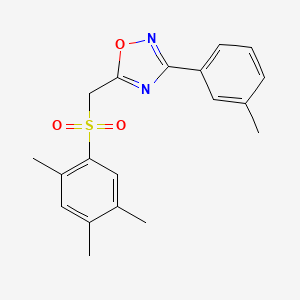![molecular formula C20H16N4O4S B2490361 7-ethyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 1032003-65-8](/img/structure/B2490361.png)
7-ethyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex quinazolinone derivatives involves multiple steps, including cyclization reactions and the use of specific reagents to introduce various functional groups. For instance, the synthesis of related quinazolinone compounds has been achieved through reactions involving anthranilamide with isocyanates, leading to dihydro-5H-oxazolo[2,3-b]quinazolin-5-ones and dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-ones, showcasing the versatility of starting materials and reaction conditions in generating diverse quinazolinone scaffolds (J. Chern et al., 1988).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives has been extensively analyzed through spectroscopic methods and X-ray crystallography, providing detailed information about their three-dimensional configurations and the electronic environment of their functional groups. For instance, studies on similar quinazolinone compounds have utilized NMR, MS, FT-IR spectra, and X-ray diffraction to confirm the structures, highlighting the importance of these analytical techniques in understanding the molecular architecture of such complex molecules (Zhixu Zhou et al., 2021).
Chemical Reactions and Properties
Quinazolinone derivatives participate in a range of chemical reactions, including cyclization, alkylation, and reactions with various reagents to form new heterocyclic systems. These reactions not only extend the chemical diversity of quinazolinone compounds but also modify their chemical properties for potential applications in medicinal chemistry and materials science. For example, reactions leading to the formation of 2-methyl-7-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-arylthiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-ones demonstrate the reactivity of quinazolinone derivatives under different conditions (M. Youssef et al., 2011).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in drug formulation and material science. These properties are influenced by the molecular structure and substitution patterns on the quinazolinone core. Studies on related compounds provide insights into how modifications in the quinazolinone scaffold affect these physical properties, aiding in the design of compounds with desirable characteristics for specific applications.
Chemical Properties Analysis
The chemical properties of quinazolinone derivatives, including their reactivity, stability, and interactions with biological targets, are key factors in their application in pharmaceuticals and chemical synthesis. For example, the antimicrobial and anti-inflammatory activities of certain quinazolinone derivatives underscore their potential as therapeutic agents, with structure-activity relationship studies offering a pathway to optimize their efficacy and safety (Mohammad Mahboob Alam et al., 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The compound under discussion, due to its complex structure, finds relevance in the synthesis of heterocyclic systems that exhibit significant biological activities. For instance, derivatives similar to the specified compound have been synthesized and transformed into related heterocyclic systems, showing excellent biocidal properties against a range of bacteria and fungi. This highlights the potential of such compounds in developing new antimicrobial agents (Youssef, Abbady, Ahmed, & Omar, 2011).
Antimicrobial Activity
Compounds structurally related to the specified quinazolinone derivative have been synthesized and tested for their antimicrobial activity. For example, novel 6,8-dibromo-4(3H)quinazolinone derivatives have been evaluated against both Gram-positive and Gram-negative bacteria, as well as fungal species, showing potent in vitro antimicrobial activity. Such studies indicate the potential of these compounds in the development of new antimicrobial drugs (Mohamed, Kamel, Kassem, Abotaleb, Abd El‐Moez, & Ahmed, 2010).
Analgesic and Anti-inflammatory Applications
Derivatives of quinazolinone, which share a structural resemblance with the specified compound, have been explored for their potential as non-steroidal anti-inflammatory and analgesic agents. This exploration involves the synthesis of new compounds and their in vivo evaluation for anti-inflammatory and analgesic activity, suggesting their usefulness in pain management and anti-inflammatory therapies (Wagle, Adhikari, & Kumari, 2008).
Anticancer Activity
The structural framework of the specified compound lends itself to modifications that yield derivatives with potential anticancer activities. For instance, fluoroquinolone derivatives, modified to include oxadiazole and other heterocyclic rings, have shown significant antitumor activities against cancer cell lines, underscoring the promise of such compounds in cancer research and therapy (Guoqianga, 2012).
Eigenschaften
IUPAC Name |
7-ethyl-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S/c1-2-24-19(25)13-8-15-16(27-11-26-15)9-14(13)21-20(24)29-10-17-22-18(23-28-17)12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOMKYQLORDFCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC=CC=C5)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-ethyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-phenylbenzamide](/img/structure/B2490279.png)
![N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide](/img/structure/B2490281.png)
![N-(2-Amino-2-phenylethyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride](/img/structure/B2490283.png)

![ethyl 2-(3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2490288.png)


![3-Acetyl-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzenesulfonamide](/img/structure/B2490292.png)
![2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2490294.png)
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethoxybenzamide](/img/structure/B2490295.png)

![2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2490299.png)
